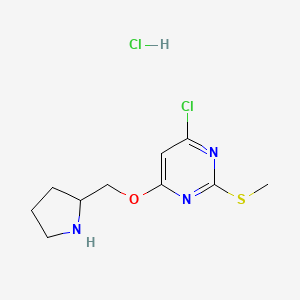

4-Chloro-2-(methylthio)-6-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride

CAS No.:

Cat. No.: VC13439066

Molecular Formula: C10H15Cl2N3OS

Molecular Weight: 296.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15Cl2N3OS |

|---|---|

| Molecular Weight | 296.22 g/mol |

| IUPAC Name | 4-chloro-2-methylsulfanyl-6-(pyrrolidin-2-ylmethoxy)pyrimidine;hydrochloride |

| Standard InChI | InChI=1S/C10H14ClN3OS.ClH/c1-16-10-13-8(11)5-9(14-10)15-6-7-3-2-4-12-7;/h5,7,12H,2-4,6H2,1H3;1H |

| Standard InChI Key | PMPVSMNSKCUBOD-UHFFFAOYSA-N |

| SMILES | CSC1=NC(=CC(=N1)Cl)OCC2CCCN2.Cl |

| Canonical SMILES | CSC1=NC(=CC(=N1)Cl)OCC2CCCN2.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a pyrimidine ring substituted at positions 2, 4, and 6:

-

Position 4: Chloro group (Cl) for electronic stabilization .

-

Position 2: Methylthio group (SCH₃) contributing to lipophilicity.

-

Position 6: Pyrrolidin-2-ylmethoxy group, introducing stereochemical complexity .

The hydrochloride salt enhances aqueous solubility, critical for biological applications .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClN₃O₂S·HCl |

| Molecular Weight | 296.22 g/mol |

| Solubility | Soluble in polar solvents |

| Stability | Stable under standard conditions |

Synthesis and Reaction Pathways

Core Pyrimidine Formation

The pyrimidine ring is synthesized via cyclization of thiourea and diethyl malonate under basic conditions (e.g., NaOCH₃), followed by nitration and chlorination . Key steps include:

-

Cyclization: Thiourea reacts with diethyl malonate to form 4,6-dihydroxy-2-methylpyrimidine .

-

Chlorination: POCl₃ or triphosgene introduces chloro groups at position 4 .

Functionalization Steps

-

Methylthio Introduction: Thiolation using CH₃SH or (CH₃)₂S₂ under basic conditions.

-

Pyrrolidine-Methoxy Addition: Alkylation with pyrrolidin-2-ylmethanol in acetone/K₂CO₃ .

-

Salt Formation: Treatment with HCl yields the hydrochloride salt .

Optimization Challenges

-

Regioselectivity: Ensuring substitutions at correct positions requires controlled reaction temperatures (0–30°C) .

-

Purification: Column chromatography (hexane/ethyl acetate) isolates the product .

Biological Activity and Applications

Enzyme Inhibition

The compound’s pyrimidine scaffold aligns with kinase inhibitors (e.g., EGFR, CDK4) .

-

PDE4 Inhibition: Structural analogs show anti-inflammatory activity for COPD/asthma .

-

Antimicrobial Effects: Methylthio and chloro groups enhance activity against Gram-positive bacteria.

Comparative Analysis with Analogues

| Compound | Key Differences | Activity Profile |

|---|---|---|

| 4-Chloro-6-methoxy-2-(methylthio) | Methoxy vs. pyrrolidine-methoxy | Reduced kinase selectivity |

| 2-Chloro-6-methylpyrimidin-4-one | Lacks methylthio group | Antimicrobial |

Industrial and Research Relevance

Pharmaceutical Development

-

Drug Candidates: Analogues are in clinical trials for cognitive disorders and cancer .

-

Formulation: Hydrochloride salt improves bioavailability for oral administration .

Synthetic Methodology Contributions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume